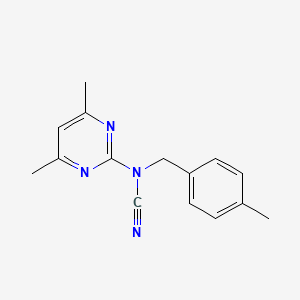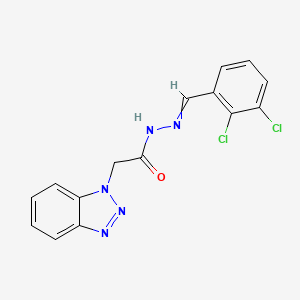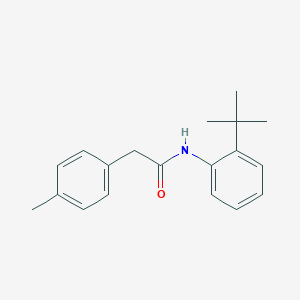
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor and a partial antagonist at the dopamine D2 receptor. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine may also modulate the activity of the sigma-1 receptor, which is involved in several physiological processes, including the regulation of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for several receptors in the brain. However, 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine also has several limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, including the investigation of its potential application in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action and physiological effects of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, as well as its potential for toxicity and side effects. Additionally, the development of new synthesis methods for 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine may improve its yield and purity, and facilitate its use in scientific research.
Synthesemethoden
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl chloride in the presence of a base, or the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl bromide in the presence of a palladium catalyst. The yield of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-7-3-4-8-17(16)15-20-11-13-21(14-12-20)18-9-5-6-10-19(18)22-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCTUVNKYRUSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)

![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)

![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)



![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)